molecular formula C9H8N2O2 B1601516 6-Methoxyquinoxalin-2(1H)-one CAS No. 91192-32-4

6-Methoxyquinoxalin-2(1H)-one

Katalognummer: B1601516
CAS-Nummer: 91192-32-4
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: SYEUUDPGKMMKRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxyquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinoxaline core with hydroxy and methoxy substituents at the 2 and 6 positions, respectively .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyquinoxalin-2(1H)-one typically involves the condensation of appropriate o-phenylenediamine derivatives with 2-hydroxy-6-methoxybenzaldehyde under acidic or basic conditions. One common method involves the use of acetic acid as a solvent and catalyst, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxyquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Applications

6-Methoxyquinoxalin-2(1H)-one derivatives have been investigated for their potential as anti-cancer agents. A notable compound, RX-5902, which includes a quinoxaline moiety, has shown significant growth inhibition in various human cancer cell lines, with IC50 values between 10 and 20 nM. The mechanism of action involves the inhibition of p68 RNA helicase, which is a critical regulator in the β-catenin signaling pathway. This interaction leads to the downregulation of oncogenes such as c-Myc and cyclin D1, contributing to its anti-cancer efficacy .

Table 1: Anti-Cancer Activity of RX-5902

Cell LineIC50 (nM)Mechanism of Action
A549 (Lung)15Inhibition of p68 RNA helicase
MCF-7 (Breast)12Downregulation of β-catenin pathway
HCT116 (Colon)18Targeting oncogenes

Enzymatic Inhibition

Recent studies have highlighted the role of this compound derivatives as inhibitors of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). These enzymes are often overexpressed in various cancers, making them attractive targets for therapeutic intervention.

In vitro assessments have shown that certain derivatives exhibit moderate to high COX-2 inhibitory activities. For instance, a derivative identified as 6d demonstrated an inhibition efficiency of approximately 57.85% at a concentration of 100 µg/mL . This suggests that modifications to the quinoxaline structure can significantly enhance inhibitory potency.

Table 2: COX-2 Inhibition by Quinoxalinone Derivatives

CompoundInhibition Efficiency (%) at 100 µg/mLIC50 (µg/mL)
6d57.8596.19
6e100.0099.02
Control (Diclofenac)100.000.53

Potential in Treating Other Diseases

Beyond cancer, compounds derived from this compound have shown promise in treating other conditions due to their diverse biological activities. For example, they exhibit antibacterial properties and can inhibit various protein kinases involved in disease progression.

Recent advancements have also explored their use in treating conditions characterized by dysbiosis and inflammation, such as colorectal cancer (CRC). The ability of these compounds to modulate immune responses and inhibit inflammatory pathways positions them as potential candidates for further research .

Case Studies and Research Insights

Several studies have documented the effectiveness of quinoxalinone derivatives in preclinical models:

  • Study on RX-5902 : Demonstrated significant tumor growth reduction in xenograft models, confirming its potential as a therapeutic agent against specific cancer types .
  • In vitro studies on COX-2 inhibitors : Various derivatives were evaluated for their ability to inhibit COX-2 activity, revealing structure-activity relationships that inform future drug design .

Wirkmechanismus

The mechanism of action of 6-Methoxyquinoxalin-2(1H)-one involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoxaline: The parent compound with a similar core structure but without the hydroxy and methoxy substituents.

    2-Hydroxyquinoline: Similar in structure but with a different ring system.

    6-Methoxyquinoline: Similar in structure but lacks the hydroxy group.

Uniqueness

6-Methoxyquinoxalin-2(1H)-one is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its solubility and ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

6-Methoxyquinoxalin-2(1H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and receptor modulation. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

This compound belongs to the quinoxaline family, which is known for its wide range of pharmacological effects. The synthesis of this compound typically involves multi-step reactions that can include cyclization processes. For example, recent studies have highlighted the effectiveness of different synthetic routes to enhance yield and purity, which are crucial for subsequent biological evaluations .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : This compound has shown promising results as an anticancer agent. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (HCT-116 and LoVo). The mechanism appears to involve the inhibition of COX-2 and LDHA enzymes, which are critical in tumor progression .
  • Receptor Binding : Research indicates that quinoxaline derivatives can modulate melatonin receptors (MT1 and MT2). Specifically, compounds with methoxy substitutions have been evaluated for their binding affinities to these receptors, showing significant potential as melatoninergic agents. For instance, a study found that altering the position of methoxy groups affected the binding affinity significantly, with some derivatives exhibiting selective binding to MT2 receptors .
  • Antibacterial Properties : Preliminary evaluations have also indicated antibacterial activity against various pathogens. While specific data on this compound is limited, related quinoxaline derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in infectious disease treatment .

Case Studies and Experimental Findings

Several case studies have been conducted to assess the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of several quinoxaline derivatives, including this compound, on colorectal cancer cell lines. The results indicated that at concentrations of 100 µg/mL and 200 µg/mL, significant inhibition of cell growth was observed. The most potent derivatives were identified with IC50 values significantly lower than those of standard treatments like diclofenac .

CompoundIC50 (µg/mL)
This compound99.02 ± 5.09
Diclofenac0.53 ± 0.04

Case Study 2: Receptor Binding Affinity

In another study focusing on receptor interactions, derivatives were tested for their binding affinity to MT1 and MT2 receptors. The findings suggested that modifications in the molecular structure led to enhanced selectivity towards MT2 receptors, with some compounds achieving a selectivity ratio exceeding 250 .

CompoundMT2 Binding Affinity (μM)Selectivity Ratio
6a>10>250
Melatonin0.49 × 10^-3-

Eigenschaften

IUPAC Name

6-methoxy-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEUUDPGKMMKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540826
Record name 6-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91192-32-4
Record name 6-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxyquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Methoxyquinoxalin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
6-Methoxyquinoxalin-2(1H)-one
Reactant of Route 4
6-Methoxyquinoxalin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-Methoxyquinoxalin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
6-Methoxyquinoxalin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.